molecular formula C54H60O18 B159886 Thielocin A1beta CAS No. 134892-23-2

Thielocin A1beta

Cat. No.: B159886
CAS No.: 134892-23-2
M. Wt: 997 g/mol
InChI Key: DEUPNPRGHXXEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thielocin A1beta is a novel phospholipase A2 (PLA2) inhibitor isolated from the ascomycete Thielavia terricola RF-143 . It exhibits potent, dose-dependent inhibition against various phospholipase A2 enzymes, with a particularly high affinity for group II PLA2 from rat plasma (IC₅₀ = 0.0033 µM) . The mechanism of action involves direct interaction with the PLA2 enzyme, leading to a noncompetitive (Ki = 0.0068 µM) and reversible inhibition that is independent of Ca²⁺ and substrate concentrations . Fluorescence quenching studies with Naja naja venom PLA2 further confirm this direct binding, showing a 50% quench at a molar ratio of 2.2 (inhibitor to enzyme) . This specific mechanism makes this compound a valuable tool for studying inflammatory pathways. In vivo studies have demonstrated its anti-inflammatory action in a rat carrageenan-induced pleurisy model, where it reduced both exudate volume and PLA2 activity in the exudate . Given its role in modulating a key enzyme in the inflammatory response, this compound is an essential research compound for investigating conditions such as sepsis, acute pancreatitis, and rheumatoid arthritis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

134892-23-2

Molecular Formula

C54H60O18

Molecular Weight

997 g/mol

IUPAC Name

4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59)

InChI Key

DEUPNPRGHXXEHM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C

Other CAS No.

134933-42-9

Synonyms

thielocin A1 beta
thielocin A1beta

Origin of Product

United States

Origin and Isolation of Thielocin A1beta

Producing Organism: Thielavia terricola RF-143 Fermentation

The primary producing organism for Thielocin A1beta is the fungal strain Thielavia terricola RF-143. nih.gov This organism belongs to the Ascomycota phylum, a large and diverse group of fungi known for producing a wide range of secondary metabolites. The production of this compound occurs through the fermentation of Thielavia terricola RF-143. nih.gov While the precise details of the fermentation medium, temperature, and duration for optimal this compound production by Thielavia terricola RF-143 are not extensively detailed in the provided literature, fungal fermentation generally involves cultivating the microorganism in a controlled environment to induce the biosynthesis and accumulation of desired compounds.

Biotechnological Approaches for Enhanced Biosynthesis

Specific biotechnological approaches explicitly detailed for the enhanced biosynthesis of this compound itself are not extensively reported in the provided search results. However, the field of natural product discovery and production from fungi often employs various strategies to optimize the yield and composition of secondary metabolites. General biotechnological approaches for enhancing fungal biosynthesis include:

Optimization of Fermentation Conditions: This involves systematic adjustments to parameters such as nutrient composition (carbon, nitrogen, and phosphorus sources), pH, temperature, aeration, and agitation.

"One-Strain-Many Compounds" (OSMAC) Approach: This strategy involves altering easily accessible environmental factors, such as culture media and light conditions, to induce the production of a wider array of metabolites or enhance the yield of specific compounds from a single microbial source. For instance, studies on other thielavins have shown that different grain-based media (e.g., rice, oatmeal) and light cycles can significantly impact compound biosynthesis.

Genetic Engineering: While not specifically mentioned for this compound in the provided context, genetic manipulation of the producing organism's biosynthetic pathways can be employed to increase the yield of desired metabolites or introduce new production capabilities.

These general strategies for fungal natural product biosynthesis are broadly applicable, and similar principles would likely be considered for optimizing this compound production if specific methods were developed.

Chromatographic and Extraction Methodologies for Compound Isolation

The isolation of this compound from the fermentation broth of Thielavia terricola RF-143 involves a series of sophisticated extraction and chromatographic purification steps. The general workflow for isolating thielocins, including this compound, typically includes:

Solvent Extraction: This initial step separates the desired compounds from the complex fermentation broth based on their solubility properties.

Column Chromatographies: After extraction, crude extracts undergo various column chromatography techniques for preliminary separation and enrichment. For thielocins, this has involved:

Diaion HP-20 Column Chromatography: This resin is commonly used for the adsorption and separation of various organic compounds, including natural products, from aqueous solutions.

Silica Gel Column Chromatography: Silica gel is a standard stationary phase in chromatography, effective for separating compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): For final purification and separation of individual thielocins, including this compound, reverse-phase HPLC is employed. This technique provides high resolution, allowing for the isolation of pure compounds from closely related analogues. nih.gov Ion-exchange chromatography has also been noted in the context of thielocin isolation. nih.gov

The combination of these techniques allows for the effective isolation and purification of this compound from the complex mixture of metabolites produced during fungal fermentation.

Summary of Isolation Methodologies

StepPurposeChromatographic Material/Technique
Extraction Separation from fermentation brothSolvent Extraction
Primary Purification Initial separation and enrichmentDiaion HP-20 Column Chromatography
Secondary Purification Further separation based on polaritySilica Gel Column Chromatography
Final Purification High-resolution separation of individual compoundsReverse-Phase HPLC

Biosynthetic Pathways of Thielocin A1beta

Thielocin A1beta as a Fungal Depside and Polyketide

This compound is classified as a fungal depside, a type of polyketide nih.govsemanticscholar.orgresearchgate.net. Depsides are natural products characterized by the condensation of two or more hydroxybenzoic acid moieties linked via an ester bond, where the carboxyl group of one molecule is esterified with a phenolic hydroxyl group of another nih.govencyclopedia.pub. These compounds can be derivatives of either orcinol (B57675) (orsellinic acid) or β-orcinol (β-orsellinic acid), depending on the presence of a methyl group at the C3 position on both aromatic rings nih.govencyclopedia.pub. Specifically, thielocins, including this compound, are known to be structurally related to depsides, typically comprising three hydroxybenzoic acid units researchgate.net. This compound has been isolated from the fungus Thielavia terricola RF-143 researchgate.netresearchgate.net.

Polyketide Synthase (PKS) Catalysis in Initial Biosynthesis

The initial steps in the biosynthesis of depsides, including this compound, are catalyzed by polyketide synthases (PKSs) semanticscholar.orgencyclopedia.pub. PKSs are large, multi-domain enzymes that are responsible for the iterative assembly of polyketide chains nih.gov. The PKSs involved in depside biosynthesis are typically non-reducing PKSs (NR-PKSs), indicated by the non-reduced framework of the depside rings semanticscholar.orgencyclopedia.pub. A minimal PKS typically comprises essential domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) semanticscholar.orgencyclopedia.pub.

The fundamental building block for depsides, such as orsellinic acid, is synthesized from a linear tetraketide chain semanticscholar.orgencyclopedia.pub. This foundational chain is constructed through the acetate-malonate pathway, a central route in polyketide biosynthesis, with catalysis provided by PKSs nih.govsemanticscholar.orgencyclopedia.pub. The primary precursors for this pathway are acetyl-CoA and malonyl-CoA ijrpr.comviper.ac.in. Malonyl-CoA is generated from acetyl-CoA, and the subsequent polymerization of acetyl-CoA and malonyl-CoA units leads to the formation of the nascent polyketide chain viper.ac.inresearchgate.net.

A critical modification during the formation of the tetraketide chain, particularly for compounds like β-orsellinic acid (methyl-3-orsellinate), is the introduction of a methyl (CH3) group nih.govsemanticscholar.orgencyclopedia.pub. This methylation event is facilitated by a methyltransferase (CMeT) domain, which is an integral part of the polyketide synthase responsible for the biosynthesis nih.govsemanticscholar.orgencyclopedia.pub. The methyl group is derived from S-adenosylmethionine (SAM) nih.govsemanticscholar.orgencyclopedia.pub. C-methyltransferase domains are characteristic features of iterative PKSs, enabling the addition of SAM-derived methyl groups to specific carbon positions on the developing polyketide backbone nih.gov. This programmed methylation, often influenced by tandem acyl carrier protein domains, is essential for the precise formation of the final polyketide structure, including pentaketide (B10854585) production nih.govnih.gov. The CMeT domain itself exhibits a two-subdomain organization nih.gov.

Enzymatic and Non-Enzymatic Post-Biosynthetic Modifications

Following the initial polyketide chain assembly, the molecular skeleton of this compound undergoes further modifications, which can be both enzymatic and non-enzymatic, to achieve its final complex structure nih.govsemanticscholar.org. These post-biosynthetic steps are crucial for defining the compound's specific architecture.

A key non-enzymatic step in the biosynthesis of depsides, including the precursors of this compound, is the 2,7-aldol condensation of orsellinic and β-orsellinic acids nih.govsemanticscholar.orgencyclopedia.pub. Aldol (B89426) condensation is a fundamental organic reaction where two carbonyl compounds (typically aldehydes or ketones) react to form a β-hydroxy carbonyl compound, known as an aldol patsnap.compharmdguru.comlibretexts.org. This aldol product then undergoes a dehydration reaction to yield an α,β-unsaturated carbonyl compound patsnap.comlibretexts.orglibretexts.org. The mechanism generally involves the deprotonation of a carbonyl compound to form an enolate ion, which then acts as a nucleophile to attack another carbonyl compound patsnap.comlibretexts.orglibretexts.org. The resulting product is stabilized by conjugation patsnap.comlibretexts.org.

The final architectural design of the depside molecular skeleton is likely achieved through the action of various post-biosynthetic tailoring enzymes, such as cyclases and hydrolases nih.govsemanticscholar.org. These enzymes play diverse roles, including oxidations, glycosylations, cyclizations, and rearrangements, contributing to the structural complexity of natural products mdpi.com. In the context of depside biosynthesis, specific thioesterase (TE) domains within PKSs have been identified as crucial for catalyzing ester bond formation, which links the hydroxybenzoic acid units, and for subsequent chain hydrolysis nih.govnih.gov. While the general functions of hydrolases in breaking down molecular bonds are well-established, their specific characterization in the precise tailoring of this compound involves complex enzymatic actions that define the final depside structure nih.gov.

Compound Information

Stereoselective Total Synthesis of Thielocin A1beta

Strategic Approaches to the Chemical Synthesis of (±)-Thielocin A1β

The total synthesis of (±)-Thielocin A1β was achieved through a convergent and stereospecific strategy. The core of the synthetic plan revolves around the construction of the central xanthene-like core of the molecule. The key disconnection point was identified at the bond connecting the two distinct halves of the molecule, suggesting a convergent assembly from two major fragments.

Key Synthetic Intermediates and Their Chemical Transformations

The successful execution of the total synthesis of (±)-Thielocin A1β hinged on the preparation and reaction of several key synthetic intermediates. These intermediates were meticulously designed to incorporate the necessary functionality and stereochemistry required for the construction of the target molecule.

A crucial building block in the synthesis is a 4-methyl-3,4-dihydroxy cyclohexadienone derivative. This highly functionalized, non-aromatic ring system serves as one of the key coupling partners in the central bond-forming reaction. The synthesis of this critical intermediate originates from the common precursor, ethyl 5-formyl-2,4-dihydroxy-3,6-dimethyl benzoate. acs.orgnih.gov

The other key coupling partner is a reactive quinone methide intermediate. Quinone methides are highly polarized and transient species, making them potent electrophiles in carbon-carbon bond-forming reactions. nih.govnih.gov In the synthesis of Thielocin A1β, a specific quinone methide is generated in situ at low temperatures. nih.gov

The generation of this reactive intermediate is achieved through the fluoride (B91410) ion-catalyzed decomposition of a piperidinium (B107235) salt precursor. acs.orgnih.gov This method allows for the controlled formation of the quinone methide under mild conditions, which is essential for its subsequent reaction with the cyclohexadienone building block. The high reactivity of the quinone methide is driven by the re-aromatization of the ring system upon nucleophilic attack, providing a strong thermodynamic driving force for the reaction. rsc.org

Stereochemical Control and Regioselectivity in Complex Molecule Synthesis

A significant challenge in the synthesis of complex molecules like Thielocin A1β is the precise control of stereochemistry and regioselectivity. The key condensation reaction between the 4-methyl-3,4-dihydroxy cyclohexadienone and the quinone methide proceeds with a high degree of stereospecificity and regioselectivity. acs.org

The stereochemical outcome of this reaction is dictated by the inherent stereochemistry of the reactants. The facial selectivity of the approach of the two reacting partners is controlled, leading to the formation of a specific diastereomer of the coupled product. This high degree of stereocontrol is remarkable and is thought to be influenced by the specific substitution patterns and the reaction conditions. The observed regio- and stereoselectivity in this key step are suggestive of similar controlling factors being at play in the biosynthesis of Thielocin A1β itself. acs.org

Methodologies for Protecting Group Manipulation and Final Deprotection

Given the presence of multiple reactive functional groups, particularly phenolic hydroxyls and carboxylic acids, a robust protecting group strategy was essential for the successful total synthesis of Thielocin A1β. The choice of protecting groups was critical to ensure their stability throughout the synthetic sequence and to allow for their selective removal under mild conditions in the final stages of the synthesis. acs.org

The synthetic strategy involved the use of different ester protecting groups for the various acidic functionalities present in the key intermediates. This orthogonal protection scheme was necessary to allow for the selective unmasking of specific groups at different stages of the synthesis. The final steps of the total synthesis involved the careful and systematic removal of all protecting groups to unveil the natural product, (±)-Thielocin A1β. acs.orgnih.gov This deprotection sequence had to be meticulously planned and executed to avoid any undesired side reactions or degradation of the complex target molecule.

Molecular and Enzymatic Mechanisms of Action of Thielocin A1beta

Inhibition of Phospholipase A2 Enzymes

Thielocin A1β has been shown to inhibit a range of phospholipase A2 enzymes in a dose-dependent fashion. jst.go.jpnih.gov This inhibition is notable for its potency and its independence from Ca²⁺ and substrate concentrations, suggesting a mechanism that does not compete with the substrate for binding to the enzyme's active site. jst.go.jpnih.gov

The inhibitory activity of Thielocin A1β varies significantly among different phospholipase A2 subtypes. It demonstrates a particularly high sensitivity towards Group II Phospholipase A2 (PLA2-II). Research has shown that rat Group II PLA2 is the most sensitive to Thielocin A1β, with a half-maximal inhibitory concentration (IC₅₀) of 0.0033 µM. jst.go.jpnih.govresearchgate.net In contrast, its inhibitory effect on bee venom PLA2 is less potent, with an IC₅₀ of 1.4 µM. researchgate.netnih.gov Furthermore, Thielocin A1β has been observed to inhibit PLA2-II activity in the pleural exudate of rats with carrageenan-induced pleurisy, showing an IC₅₀ of 0.32 µM in this context. researchgate.netnih.gov

Table 1: Differential Sensitivity of Phospholipase A2 Subtypes to Thielocin A1β

Phospholipase A2 SubtypeSourceIC₅₀ (µM)Reference
Group II PLA2Rat0.0033 jst.go.jpnih.govresearchgate.net
PLA2Bee Venom1.4 researchgate.netnih.gov
PLA2-IIRat Pleural Exudate0.32 researchgate.netnih.gov

Kinetic studies have been crucial in elucidating the nature of the interaction between Thielocin A1β and PLA2 enzymes. For the highly sensitive rat Group II PLA2, the inhibition constant (Ki) has been determined to be 0.0068 µM. jst.go.jpnih.govresearchgate.net In the case of bee venom PLA2, the Ki value for the inhibition by Thielocin A1β is 0.57 µM. researchgate.netnih.govresearchgate.net These Ki values provide a quantitative measure of the inhibitor's potency.

Table 2: Inhibition Constants (Ki) of Thielocin A1β for Different PLA2 Subtypes

Phospholipase A2 SubtypeSourceKi (µM)Reference
Group II PLA2Rat0.0068 jst.go.jpnih.govresearchgate.net
PLA2Bee Venom0.57 researchgate.netnih.govresearchgate.net

The inhibition of PLA2 by Thielocin A1β is characterized as both reversible and noncompetitive. jst.go.jpnih.govresearchgate.net This noncompetitive nature indicates that Thielocin A1β binds to a site on the enzyme that is distinct from the substrate-binding site. jst.go.jpnih.gov The reversibility of the inhibition suggests that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. jst.go.jpresearchgate.net

Direct Protein-Ligand Interaction Studies

Evidence for the direct interaction between Thielocin A1β and phospholipase A2 enzymes comes from spectroscopic and biophysical analyses. These studies confirm that the inhibitory mechanism involves the physical binding of Thielocin A1β to the enzyme molecule. jst.go.jpnih.gov

Fluorescence quenching experiments have provided direct evidence of the binding between Thielocin A1β and PLA2. When Thielocin A1β was added to a solution of Naja naja venom phospholipase A2, it quenched the relative fluorescence intensity of the enzyme in a dose-dependent manner. jst.go.jpnih.govresearchgate.net A 50% quenching of the fluorescence was observed at a molar ratio of 2.2 for Thielocin A1β to the enzyme. jst.go.jpnih.govresearchgate.net This quenching phenomenon is indicative of a direct interaction that alters the local environment of the enzyme's fluorescent amino acid residues.

The collective findings from the differential sensitivity, kinetic, and spectroscopic studies strongly support a mechanism of action where Thielocin A1β directly binds to phospholipase A2 enzymes. jst.go.jpnih.gov The noncompetitive and reversible nature of the inhibition, coupled with the fluorescence quenching results, points to a specific molecular association between the inhibitor and the enzyme at a site other than the active site, leading to a conformational change that inhibits the enzyme's catalytic activity.

Cellular and Biochemical Modulation by PLA2 Inhibition

The inhibitory action of Thielocin A1β on phospholipase A2 (PLA2), particularly the secretory group IIA isoform (sPLA2-IIA), sets in motion a cascade of cellular and biochemical changes. By blocking the catalytic activity of this key enzyme, Thielocin A1β effectively curtails the release of arachidonic acid from membrane phospholipids, a critical initiating step for numerous signaling and inflammatory pathways.

Impact on Cellular Signaling Pathways Downstream of Phospholipase A2 Activity

The inhibition of sPLA2-IIA by compounds like Thielocin A1β has significant repercussions for several major cellular signaling pathways that are dependent on PLA2 activity. Research into sPLA2-IIA inhibition has revealed a complex modulation of intracellular signaling networks, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) pathways.

Studies have demonstrated that the inhibition of sPLA2-IIA can lead to the attenuation of NF-κB activity. nih.goviiarjournals.org NF-κB is a crucial transcription factor that governs the expression of a multitude of genes involved in inflammation, cell survival, and proliferation. By suppressing sPLA2-IIA, and consequently the downstream signaling events that lead to NF-κB activation, a reduction in the transcription of these target genes can be inferred.

The impact on MAPK pathways, which include extracellular-signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK), appears to be more varied and cell-type dependent. Inhibition of sPLA2-IIA has been shown to variably affect the phosphorylation and activation of AKT, ERK1/2, and p38 MAPK. nih.goviiarjournals.org For instance, in some cancer cell lines, sPLA2-IIA inhibition led to a decrease in ERK1/2 and p38 MAPK phosphorylation, while in others, it caused an increase. iiarjournals.org This suggests that the effect of sPLA2-IIA inhibition on these pathways is context-dependent. It's also noteworthy that sPLA2-IIA can activate signaling pathways such as ERK and MAP kinases through mechanisms that are independent of its enzymatic activity, highlighting the complexity of its role in cellular signaling. nih.gov

Furthermore, the activity of PLA2 is linked to the activation of Protein Kinase C (PKC). nih.gov PKC enzymes are involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The release of arachidonic acid by PLA2 can influence PKC activation. Therefore, by inhibiting PLA2, Thielocin A1β can indirectly modulate PKC-dependent signaling events.

Modulation of Inflammatory Mediators (excluding effects on specific inflammatory responses or therapeutic outcomes)

Thielocin A1β's primary mechanism for modulating inflammatory mediators is through the blockade of arachidonic acid release. Arachidonic acid is the precursor to a large family of potent, short-lived signaling molecules known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. These molecules are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. nih.govnih.govmdpi.com

By inhibiting sPLA2-IIA, Thielocin A1β effectively reduces the available pool of arachidonic acid for these enzymatic pathways. Research has shown that Thielocin A1β markedly suppresses lipopolysaccharide (LPS)-stimulated prostaglandin (B15479496) E2 (PGE2) generation in rat peritoneal macrophages. nih.gov This indicates a direct impact on the production of a key pro-inflammatory prostaglandin. However, the same study noted that Thielocin A1β did not affect thromboxane (B8750289) B2 (TXB2) generation induced by the calcium ionophore A23187. nih.gov This differential effect underscores the specific role of sPLA2-IIA in particular phases of eicosanoid biosynthesis.

Importantly, the inhibitory effect of Thielocin A1β is at the level of substrate availability for the COX and LOX enzymes. Studies have demonstrated that Thielocin A1β does not inhibit the conversion of exogenously supplied arachidonic acid to PGE2, indicating that it does not directly inhibit COX enzymes. nih.gov This highlights that the modulation of inflammatory mediators by Thielocin A1β is a direct consequence of its specific inhibition of PLA2.

Assessment of Selectivity Against Other Lipid-Metabolizing Enzymes

A crucial aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related enzymes. Research has demonstrated that Thielocin A1β exhibits a high degree of selectivity for secretory PLA2, particularly the group IIA isoform, over other types of phospholipases and lipid-metabolizing enzymes.

One study directly compared the effects of Thielocin A1β and a cytosolic PLA2 (cPLA2) inhibitor. The results clearly showed that Thielocin A1β suppressed sPLA2 activity in cell lysates but had no effect on cPLA2 activity. nih.gov Conversely, the cPLA2 inhibitor suppressed cPLA2 but not sPLA2 activity. nih.gov This provides strong evidence for the selectivity of Thielocin A1β for sPLA2 over cPLA2.

This selectivity is significant because different PLA2 isoforms play distinct roles in cellular physiology and pathology. While sPLA2-IIA is often associated with inflammatory processes, cPLA2 is involved in the immediate, stimulus-coupled release of arachidonic acid for eicosanoid synthesis. nih.gov The specific inhibition of sPLA2-IIA by Thielocin A1β allows for the targeted modulation of inflammatory pathways driven by this particular enzyme, without broadly disrupting the functions of cPLA2.

Furthermore, as mentioned previously, Thielocin A1β does not appear to directly inhibit downstream enzymes in the arachidonic acid cascade, such as cyclooxygenases. nih.gov Its mechanism is focused upstream, at the level of arachidonic acid release. This specificity minimizes off-target effects on other lipid-metabolizing pathways.

Conclusion

Summary of Key Findings

Thielocin A1β is a structurally complex fungal metabolite isolated from Thielavia terricola. Its intricate structure, featuring a partially saturated xanthone-like core and multiple stereocenters, was definitively confirmed by total synthesis. The molecule functions as a highly potent, noncompetitive, and specific inhibitor of Group II phospholipase A2, a key enzyme in the inflammatory pathway. This potent bioactivity has been demonstrated in preclinical models of inflammation, establishing Thielocin A1β as a significant lead compound in the search for novel anti-inflammatory therapies.

Future Perspectives in Research and Application

The journey of Thielocin A1β from a fungal broth to a well-characterized enzyme inhibitor highlights the power of natural product discovery. Future research will likely focus on several key areas. A primary goal is the identification and characterization of the thielocin biosynthetic gene cluster, which could enable the engineered production of Thielocin A1β and the generation of novel analogues through biosynthetic methods. Furthermore, structure-activity relationship (SAR) studies, guided by the total synthesis of new analogues and computational modeling, will be crucial for optimizing the compound's potency and pharmacokinetic properties. While significant hurdles remain in translating such a complex natural product into a clinical drug, Thielocin A1β continues to serve as a valuable molecular probe and an inspiration for the design of next-generation anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the primary structural features of Thielocin A1β that contribute to its biological activity?

  • Methodological Answer : Structural elucidation requires a combination of NMR spectroscopy, X-ray crystallography, and structure-activity relationship (SAR) studies. Compare Thielocin A1β with inactive analogs (e.g., Thielocin A1, which lacks PAC3/PAC3 inhibitory activity at 250 μM) to identify critical functional groups. For example, highlights that polycyclic aromatic systems in Thielocin B1 are essential for activity, suggesting similar analysis for A1β .

Q. What experimental approaches are recommended for assessing Thielocin A1β’s inhibitory activity against PAC3/PAC3 interactions?

  • Methodological Answer : Use in vitro binding assays such as surface plasmon resonance (SPR) or fluorescence polarization. Include competitive inhibition experiments with purified PAC3 proteins. Ensure reproducibility by documenting buffer conditions, protein concentrations, and temperature controls, as emphasized in ’s guidelines for method validation .

Q. How should researchers design dose-response experiments to evaluate Thielocin A1β’s efficacy?

  • Methodological Answer : Employ a log-scale concentration range (e.g., 1 nM–100 μM) to capture IC50 values accurately. Include positive controls (e.g., Thielocin B1) and negative controls (solvent-only). Use nonlinear regression models to analyze dose-response curves, as recommended in for robust statistical interpretation .

Advanced Research Questions

Q. What strategies can address synthetic challenges in producing Thielocin A1β’s complex polycyclic structure?

  • Methodological Answer : Optimize stepwise synthesis using stereoselective catalysts (e.g., chiral auxiliaries) and protective group strategies. ’s description of Thielocin B1’s total synthesis suggests leveraging analogous intermediates for A1β. Monitor reaction efficiency via LC-MS and adjust solvent polarity to stabilize reactive intermediates .

Q. How can researchers resolve discrepancies between in vitro PAC3/PAC3 inhibition and in vivo efficacy data for Thielocin A1β?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolic stability. Use transgenic animal models expressing human PAC3 homologs to bridge in vitro and in vivo results. advises correlating tissue-specific exposure levels with pharmacodynamic outcomes .

Q. What computational methods are suitable for predicting Thielocin A1β’s binding mode to PAC3?

  • Methodological Answer : Perform molecular dynamics simulations using homology models of PAC3 dimer structures. Validate docking poses with mutagenesis data (e.g., alanine scanning of PAC3 residues). ’s in silico SAR analysis of Thielocin analogs provides a template for prioritizing key interactions .

Q. How should contradictory data from different assay formats (e.g., SPR vs. cellular assays) be analyzed?

  • Methodological Answer : Systematically compare assay conditions (e.g., protein purity, detection methods). Use orthogonal assays (e.g., ITC for binding affinity, luciferase reporters for cellular activity) to confirm results. emphasizes identifying confounding variables, such as off-target effects in cellular systems .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data of Thielocin A1β derivatives?

  • Methodological Answer : Apply false discovery rate (FDR) correction to minimize Type I errors in large datasets. Use principal component analysis (PCA) to cluster active vs. inactive compounds. recommends validating hits with dose-response curves and secondary assays .

Q. How can researchers validate the specificity of Thielocin A1β for PAC3/PAC3 over related protein complexes?

  • Methodological Answer : Perform selectivity screens against structurally similar complexes (e.g., PAC1/PAC2). Use CRISPR-generated PAC3-knockout cell lines to confirm target dependency. ’s emphasis on controlled experimental design ensures specificity claims are robust .

Table: Key Methodological Considerations for Thielocin A1β Research

Research Aspect Recommended Approach Evidence Reference
Structural AnalysisNMR/X-ray crystallography with SAR comparison to analogs
In Vitro AssaysSPR, fluorescence polarization, competitive inhibition
Synthetic OptimizationStereoselective catalysis, LC-MS monitoring
In Vivo ValidationPharmacokinetic profiling in transgenic models
Computational ModelingMolecular dynamics with mutagenesis validation

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